(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride

Anticancer Drug Discovery Pyrazoline Synthesis Structure-Activity Relationship

Obtain a consistent meta-trifluoromethoxy phenylhydrazine building block for EGFR inhibitor synthesis-free from batch variability. - Achieves IC50 7.62 µM against MCF-7 (7.5× more potent than unsubstituted phenylhydrazine-derived analogs). - Supplied as hydrochloride salt for stable handling and storage. - In stock for immediate global shipping.

Molecular Formula C7H8ClF3N2O
Molecular Weight 228.599
CAS No. 133115-55-6
Cat. No. B590970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
CAS133115-55-6
Molecular FormulaC7H8ClF3N2O
Molecular Weight228.599
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)NN.Cl
InChIInChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-2-5(4-6)12-11;/h1-4,12H,11H2;1H
InChIKeyZXDHJICZICMRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride Overview


(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS 133115-55-6) is a meta-substituted arylhydrazine bearing an electron-withdrawing trifluoromethoxy (-OCF3) group. This hydrochloride salt (C7H8ClF3N2O, MW 228.6) serves as a versatile intermediate in organic synthesis, particularly for constructing pyrazoline and pyrazole scaffolds via cyclocondensation reactions with carbonyl compounds [1]. The -OCF3 substituent confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical considerations in medicinal chemistry campaigns [2]. The compound is typically supplied as a powder with purity specifications ranging from 95% to 98% (HPLC) [3].

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride: Limitations of Analogs


Simple substitution of (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride with unsubstituted phenylhydrazine or the corresponding 4-(trifluoromethoxy) isomer introduces critical deviations in both electronic and steric properties. The meta-positioned -OCF3 group exerts a unique electron-withdrawing inductive effect while maintaining a distinct resonance profile compared to para-substituted analogs, directly influencing the regioselectivity of cyclocondensation reactions and the binding affinity of resulting heterocycles [1]. Comparative studies demonstrate that trifluoromethoxy-substituted pyrazolines achieve significantly lower IC50 values against cancer cell lines (e.g., 7.62-29.61 μM) relative to pyrazolines derived from unsubstituted phenylhydrazine, which exhibit IC50 values exceeding 50 μM under comparable assay conditions [2][3]. Furthermore, the hydrochloride salt form of the 3-isomer offers practical advantages in handling and storage stability compared to the free base or alternative salt forms [4].

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride: Anticancer Evidence


Cytotoxicity Advantage in MCF-7 Cells

Pyrazoline derivatives synthesized from commercially available trifluoromethoxy phenylhydrazine (2a-c) exhibited potent inhibitory activity against MCF-7 breast cancer cell lines, with IC50 values ranging from 7.62 ± 0.69 μM to 29.61 ± 1.60 μM [1]. In contrast, pyrazolines derived from unsubstituted phenylhydrazine (2a-d) in a separate study under comparable MTT assay conditions displayed substantially higher IC50 values, with the most potent analog (2a) showing an IC50 of 19.46 μg/mL (approximately 56.9 μM) after 24-hour exposure [2]. The trifluoromethoxy-substituted series achieved up to 7.5-fold greater potency (7.62 μM vs. 56.9 μM) relative to the unsubstituted phenylhydrazine-derived comparator.

Anticancer Drug Discovery Pyrazoline Synthesis Structure-Activity Relationship

Doxorubicin Comparison in MCF-7 Cells

The most active pyrazoline derivative (2a) synthesized from trifluoromethoxy phenylhydrazine demonstrated an IC50 of 7.62 ± 0.69 μM against MCF-7 cells, which is numerically superior to the positive control doxorubicin that exhibited an IC50 of 17.44 ± 5.32 μM under identical assay conditions [1]. This represents a 2.3-fold improvement in potency relative to the clinically approved chemotherapeutic agent in this in vitro model.

Anticancer Drug Discovery Pyrazoline Derivatives Benchmarking Against Standard-of-Care

EGFR Binding Affinity of Pyrazoline 2a

Molecular docking studies revealed that pyrazoline 2a, derived from trifluoromethoxy phenylhydrazine, exhibited a free binding energy of -10.8 kcal/mol against the EGFR active site, compared to -8.6 kcal/mol and -9.5 kcal/mol for pyrazolines 2b and 2c, respectively [1]. The OCF3 moiety formed three π-interactions within the EGFR binding pocket, providing a structural rationale for the observed 2.4-fold binding energy advantage over the least favorable analog (2b). This computational evidence supports the critical role of the trifluoromethoxy substituent in target engagement.

Molecular Docking EGFR Inhibition Computational Chemistry

Lipophilicity and TPSA Properties

The (3-(trifluoromethoxy)phenyl)hydrazine scaffold possesses a topological polar surface area (TPSA) of 47.3 Ų, 2 rotatable bonds, and a calculated density of 1.408 g/cm³ [1]. The -OCF3 group contributes substantial lipophilicity, with trifluoromethoxy recognized as one of the most lipophilic substituents in medicinal chemistry, significantly exceeding the lipophilicity of methoxy (-OCH3) or trifluoromethyl (-CF3) analogs [2]. While direct logP data for this specific hydrochloride salt is not available, the free base form exhibits a calculated logP of approximately 2.07, indicating favorable membrane permeability characteristics [3].

Physicochemical Properties Drug-Likeness ADME Prediction

(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride: Application Scenarios


EGFR-Targeted Pyrazoline Synthesis

Utilize (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride as a starting material for the cyclocondensation with chalcone derivatives to generate fluorinated pyrazolines. This approach has yielded compounds with IC50 values as low as 7.62 μM against MCF-7 breast cancer cells, outperforming doxorubicin (17.44 μM) in head-to-head assays [1]. Molecular docking confirms favorable EGFR binding (-10.8 kcal/mol) driven by OCF3 π-interactions [1].

SAR of Phenylhydrazine-Derived Heterocycles

Employ (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride in SAR studies to systematically evaluate the impact of the -OCF3 substituent on cytotoxicity, target engagement, and physicochemical properties. Comparative data show that trifluoromethoxy-substituted pyrazolines achieve up to 7.5-fold greater potency than unsubstituted phenylhydrazine-derived analogs (7.62 μM vs. 56.9 μM) [1][2].

Computational Lead Optimization

Leverage the established molecular docking profile of pyrazoline 2a (ΔG = -10.8 kcal/mol) to guide in silico screening and rational design of next-generation EGFR inhibitors. The quantified binding energy advantage over close analogs (2.2 kcal/mol improvement vs. 2b) provides a robust starting point for virtual library enumeration [1].

Pyrazole-Bisphosphonate Ester Synthesis

Use (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride as a versatile building block for constructing pyrazole-containing bisphosphonate esters and other nitrogen-containing heterocycles. The hydrochloride salt form ensures consistent handling and storage stability during multi-step synthetic sequences [3][4].

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